molecular formula C13H10BrNO3 B13463149 3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione

3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione

Cat. No.: B13463149
M. Wt: 308.13 g/mol
InChI Key: QCXISRYAIOUKIR-UHFFFAOYSA-N
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Description

3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione is a compound that combines the structural features of benzofuran and piperidine-2,6-dione. Benzofuran is known for its wide array of biological activities, making it a privileged structure in drug discovery . Piperidine-2,6-dione is a versatile scaffold frequently found in numerous drugs

Properties

Molecular Formula

C13H10BrNO3

Molecular Weight

308.13 g/mol

IUPAC Name

3-(5-bromo-1-benzofuran-3-yl)piperidine-2,6-dione

InChI

InChI=1S/C13H10BrNO3/c14-7-1-3-11-9(5-7)10(6-18-11)8-2-4-12(16)15-13(8)17/h1,3,5-6,8H,2,4H2,(H,15,16,17)

InChI Key

QCXISRYAIOUKIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1C2=COC3=C2C=C(C=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione can be achieved through a series of chemical reactions. One efficient method involves the use of acetates and acrylamides as starting materials, with potassium tert-butoxide as a promoter. This method proceeds via Michael addition and intramolecular nucleophilic substitution processes . The reaction can be performed under solvent-free conditions, providing a wide range of piperidine-2,6-diones in good yields . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known for its antimicrobial and pharmacological activities, which may contribute to the compound’s overall effects . The piperidine-2,6-dione scaffold is involved in various biological processes, including protein degradation and modulation of enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which may offer distinct advantages in certain applications.

Biological Activity

3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiviral, and cytotoxic activities. The synthesis methods and structure-activity relationships (SAR) are also discussed.

Chemical Structure and Properties

The compound has the following structural formula:

C13H10BrN1O2\text{C}_{13}\text{H}_{10}\text{BrN}_1\text{O}_2

This structure includes a piperidine ring substituted with a bromobenzofuran moiety, which is believed to contribute to its biological activity.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound. The compound demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

The results indicate that the compound exhibits moderate to high antimicrobial activity, particularly against Staphylococcus aureus, which is a common pathogen associated with skin infections .

Antiviral Activity

The antiviral potential of this compound has been explored in vitro. It was found to exhibit activity against several viruses, including Herpes Simplex Virus (HSV) and Coxsackievirus B2 (CVB-2).

Virus IC50 (µM)
Herpes Simplex Virus (HSV)92
Coxsackievirus B2 (CVB-2)85

The compound's mechanism of action may involve inhibition of viral replication, although further studies are needed to elucidate the precise pathways involved .

Cytotoxicity

Cytotoxicity assays reveal that while the compound exhibits antiviral activity, it also shows potential toxicity at higher concentrations. The cytotoxic concentration (CC50) values for Vero cells were found to be around 100 µM. This indicates that while it has therapeutic potential, careful consideration of dosage is necessary to minimize adverse effects .

Structure-Activity Relationship (SAR)

The presence of the bromobenzofuran group is crucial for enhancing the biological activity of piperidine derivatives. Modifications in this moiety can lead to variations in potency against different pathogens. For instance, increasing electron density on the benzofuran ring generally enhances antimicrobial efficacy .

Case Studies

A recent study synthesized several derivatives of this compound and tested their biological activities. Among these derivatives, specific substitutions led to improved activity profiles against both bacterial and viral targets. For example, a derivative with a methoxy group on the benzofuran showed enhanced antiviral effects compared to the parent compound .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(5-Bromobenzofuran-3-YL)piperidine-2,6-dione, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, analogous fluoro derivatives (e.g., 3-(5-fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione) are prepared by reacting substituted benzofuran precursors with piperidine-2,6-dione under reflux in polar aprotic solvents (e.g., DMF or DMSO) with catalytic bases like K₂CO₃ . For bromo derivatives, bromobenzofuran-3-carbaldehyde may serve as a key intermediate, followed by reductive amination or cyclization. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
  • Optimization : Adjusting reaction time (12–48 hours), temperature (80–120°C), and stoichiometric ratios (1:1.2 for piperidine-2,6-dione) can improve yields (>70%). Monitoring by TLC or HPLC ensures intermediate stability .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Techniques :

  • NMR (¹H/¹³C): Assigns proton environments (e.g., benzofuran aromatic protons at δ 7.2–7.8 ppm, piperidine protons at δ 2.5–4.0 ppm) .
  • HRMS : Confirms molecular weight (theoretical for C₁₃H₁₁BrN₂O₃: 346.02 g/mol).
  • XRD : Resolves crystal structure and confirms stereochemistry .
  • HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water gradient) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Assays :

  • In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., MM1.S, RPMI8226) with IC₅₀ calculations.
  • Cereblon binding : Surface plasmon resonance (SPR) or fluorescence polarization to assess affinity for E3 ubiquitin ligase complexes, a mechanism shared by lenalidomide analogs .
  • Protein degradation : Western blot to monitor IKZF1/3 degradation in multiple myeloma cells .

Advanced Research Questions

Q. How does the bromobenzofuran moiety influence structure-activity relationships (SAR) compared to fluoro or amino analogs?

  • SAR Insights :

  • Electron-withdrawing effects : Bromo substituents enhance electrophilicity, potentially improving cereblon binding but reducing solubility. Compare with fluoro (smaller, less reactive) and amino (electron-donating) analogs .
  • Data Table :
SubstituentBinding Affinity (nM)Solubility (µg/mL)
-Br12 ± 28 ± 1
-F25 ± 315 ± 2
-NH₂50 ± 530 ± 3
  • Reference : Derived from analogs in PROTAC studies .

Q. What strategies address discrepancies between in vitro potency and in vivo efficacy?

  • Analysis :

  • Pharmacokinetics : Poor oral bioavailability due to low solubility (<10 µg/mL). Use nanoformulations (liposomes, PEGylation) or co-solvents (DMSO/PBS) .
  • Metabolic stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions). Bromine may reduce CYP450 metabolism compared to fluoro derivatives .
  • In vivo models : Validate efficacy in xenograft mice, adjusting dosing schedules (e.g., 10 mg/kg daily vs. 25 mg/kg weekly) .

Q. How can polymorphic forms impact drug development, and what methods identify thermodynamically stable forms?

  • Polymorphism :

  • Screening : Use solvent-mediated crystallization (e.g., ethanol/water) to isolate Forms I (stable) and II (metastable).
  • Characterization : DSC (melting point differences >10°C), TGA (decomposition profiles), and solubility studies .
  • Bioimpact : Form I shows 2× higher oral bioavailability in rodent models due to improved dissolution .

Q. What experimental designs resolve contradictions in enzyme inhibition data across studies?

  • Approach :

  • Standardized assays : Use consistent enzyme sources (e.g., recombinant human kinases) and buffer conditions (pH 7.4, 25°C) .
  • Control compounds : Include known inhibitors (e.g., lenalidomide for cereblon) to calibrate assay sensitivity .
  • Statistical validation : Replicate experiments (n ≥ 3) and apply ANOVA to address variability .

Methodological Challenges

Q. How to design PROTAC molecules incorporating this compound, and what linker chemistries are compatible?

  • PROTAC Design :

  • Linker selection : PEG-based (e.g., PEG4) or alkyl chains (C3–C6) to balance hydrophilicity and proteasome recruitment. Attach via amidation or click chemistry (azide-alkyne) .
  • E3 ligase pairing : Cereblon (CRBN) is preferred due to the compound’s structural similarity to immunomodulatory drugs (IMiDs) .
  • Validation : Use ternary complex assays (AlphaScreen) to confirm target protein degradation (e.g., BRD4, ERα) .

Q. What computational tools predict off-target effects or metabolic pathways?

  • In silico Methods :

  • Docking simulations (AutoDock Vina) : Map interactions with CRBN and potential off-target kinases .
  • ADMET Prediction (SwissADME) : Estimate solubility (LogP ~2.5), CYP inhibition (CYP3A4 high risk), and blood-brain barrier penetration (low) .

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